Fenethazine hydrochloride
Overview
Description
Fenethazine hydrochloride, also referred to as FTZ·HCl, is a compound that has been structurally characterized through crystallography. The crystal structure of fenethazine hydrochloride hydrate was determined, revealing that it crystallizes in the monoclinic space group P21/a. The compound has a complex molecular geometry with specific dimensions for its unit cell parameters and a distinct arrangement of molecules within the crystal lattice .
Synthesis Analysis
The synthesis of related compounds, such as Fenazinel dihydrochloride, provides insight into the potential synthetic routes that could be applied to fenethazine hydrochloride. In the case of Fenazinel dihydrochloride, the synthesis involves a multi-step reaction starting with 1-formylpiperazine, which is then reacted with phenacyl chloride. Subsequent hydrolysis and condensation steps yield the target compound with a moderate overall yield. This synthesis route highlights the complexity and the careful control of reaction conditions required to produce such compounds .
Molecular Structure Analysis
The molecular structure of fenethazine hydrochloride has been elucidated using crystallographic methods. The compound exhibits a flattened phenothiazine ring system when it forms a cation radical-copper(II) complex salt, indicating significant changes in the dihedral angle between the benzene rings compared to the non-complexed form. This flattening of the ring system is a notable feature that could influence the compound's reactivity and interactions .
Chemical Reactions Analysis
While the specific chemical reactions of fenethazine hydrochloride are not detailed in the provided papers, the structural analysis suggests that the compound could participate in various chemical processes, especially given the presence of a phenothiazine ring. The formation of a cation radical and its complexation with copper(II) ions indicates that redox reactions and coordination chemistry could be relevant for fenethazine hydrochloride .
Physical and Chemical Properties Analysis
The physical properties of fenethazine hydrochloride can be inferred from its crystalline nature and the detailed unit cell parameters provided. The compound's solubility, melting point, and other physicochemical properties would be influenced by its crystal structure and molecular geometry. The chemical properties, such as reactivity and stability, would be affected by the electronic structure of the phenothiazine ring and the presence of substituents on the molecule .
Scientific Research Applications
Analytical Chemistry and Detection
- Electroanalytical Determination : A study utilized a layer-by-layer film for the electroanalytical determination of promethazine hydrochloride in buffered solutions, with a focus on optimizing parameters for accurate quantification and detection limits (Jesus et al., 2011).
- Spectroelectroanalytical Method : Research developed a flow injection spectroelectroanalytical method for determining promethazine hydrochloride in pharmaceutical preparations, highlighting advantages in simplicity, rapidity, selectivity, and sensitivity (Daniel & Gutz, 2003).
Pharmaceutical Research and Development
- Formulation Studies : Investigations into the formulation of promethazine hydrochloride include developing solid-contact sensors for potentiometric determination, incorporating functionalized carbon nanomaterials for enhanced analytical properties (Samardžić et al., 2023).
- Drug Adsorption/Release on Zeolites : A study focused on the adsorption and release processes of promethazine hydrochloride using synthetic zeolite, providing insights into its potential applications in drug delivery systems (Onija et al., 2013).
Medical Applications
- Antihistamine and Antiallergic Drug : Fenethazine, an analogue of promethazine, was found to be a potent antihistamine and received well by clinicians for treating allergies, with its homologues being used in Parkinson's disease treatment (Sneader, 2002).
- Use in Labor Analgesia : A meta-analysis of nulliparous women compared the effects of epidural analgesia, which included promethazine hydrochloride, on the rate of cesarean delivery, highlighting its use in obstetric analgesia (Sharma et al., 2004).
properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPCLCBYTWUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208088 | |
Record name | Fenethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenethazine hydrochloride | |
CAS RN |
5934-20-3 | |
Record name | Fenethazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5934-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etizin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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